![molecular formula C12H13ClN4O B4441545 N-(3-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441545.png)
N-(3-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Overview
Description
N-(3-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea, commonly known as CU-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CU-1 has been shown to have potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Mechanism of Action
CU-1 inhibits the activity of enzymes involved in DNA damage response and repair pathways by binding to a specific site on the enzymes. This binding leads to a conformational change in the enzyme, resulting in its inhibition. This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
CU-1 has been shown to have both biochemical and physiological effects. Biochemically, CU-1 inhibits the activity of enzymes involved in DNA damage response and repair pathways. Physiologically, CU-1 has been shown to inhibit the growth of certain cancer cell lines, including breast cancer, ovarian cancer, and glioblastoma.
Advantages and Limitations for Lab Experiments
One advantage of CU-1 is its ability to inhibit the activity of enzymes involved in DNA damage response and repair pathways, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. However, one limitation of CU-1 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CU-1. One direction is the development of more potent and selective inhibitors of the enzymes targeted by CU-1. Another direction is the investigation of the potential of CU-1 as a therapeutic agent in combination with other cancer treatments. Finally, the investigation of the potential of CU-1 in the treatment of other diseases, such as neurodegenerative diseases, is an area of future research.
Scientific Research Applications
CU-1 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of enzymes such as USP1, USP7, and USP47, which are involved in DNA damage response and repair pathways. This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy. CU-1 has also been shown to inhibit the growth of certain cancer cell lines, including breast cancer, ovarian cancer, and glioblastoma.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-9-2-1-3-10(6-9)17-12(18)15-5-4-11-7-14-8-16-11/h1-3,6-8H,4-5H2,(H,14,16)(H2,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROCJDCDPARGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.